[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
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Overview
Description
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a chemical compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . It is a heterocyclic compound containing a furan ring substituted with an amino group and a methyl group on the phenyl ring, as well as a hydroxymethyl group on the furan ring .
Scientific Research Applications
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol has diverse applications in scientific research, including:
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
The compound likely participates in Suzuki–Miyaura (SM) coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm coupling, the compound could be involved in the formation of new carbon-carbon bonds . This process could potentially affect various biochemical pathways depending on the specific reactants and products involved.
Pharmacokinetics
The compound’s potential involvement in sm coupling reactions suggests that its bioavailability could be influenced by factors such as its stability, reactivity, and the presence of suitable catalysts .
Result of Action
Its potential role in sm coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds , which could have various downstream effects depending on the specific context.
Action Environment
The action, efficacy, and stability of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol are likely influenced by various environmental factors. For instance, the success of SM coupling reactions depends on factors such as the presence of a suitable palladium catalyst, the nature of the organoboron reagent, and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol typically involves the reaction of 3-amino-2-methylphenylboronic acid with 2-furaldehyde under Suzuki coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH₄, NaBH₄, ether or THF as solvent, low temperature.
Substitution: Acyl chlorides, sulfonyl chlorides, pyridine or triethylamine as base, DCM or THF as solvent, room temperature.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.
[5-(3-Amino-2-methylphenyl)furan-2-yl]formaldehyde: Similar structure but with a formyl group instead of a hydroxymethyl group.
Uniqueness
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydroxymethyl group provides additional reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
[5-(3-amino-2-methylphenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-6,14H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGWDUJJTYEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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